1-Ethyl-4-methylcyclohexa-1,4-diene

Catalog No.
S13627235
CAS No.
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-methylcyclohexa-1,4-diene

Product Name

1-Ethyl-4-methylcyclohexa-1,4-diene

IUPAC Name

1-ethyl-4-methylcyclohexa-1,4-diene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3

InChI Key

NOOHVGUCBIRFMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC(=CC1)C

1-Ethyl-4-methylcyclohexa-1,4-diene is a highly lipophilic, asymmetric 1,4-cyclohexadiene derivative primarily utilized as a hydrogen atom donor in transfer hydrogenations and as a specialized building block in regioselective cycloadditions. Structurally characterized by its 1-ethyl and 4-methyl substitution pattern, it serves as an effective synthetic surrogate for hydrogen gas, driven by the thermodynamic stability of its aromatized byproduct, p-ethyltoluene. For industrial and laboratory procurement, its core value lies in its elevated boiling point compared to unsubstituted analogs, allowing for high-temperature atmospheric reactions, and its asymmetric steric profile which facilitates precise regiocontrol in advanced organic synthesis workflows [1].

Substituting 1-ethyl-4-methylcyclohexa-1,4-diene with the more common 1,4-cyclohexadiene or symmetric 1,4-dimethylcyclohexa-1,4-diene introduces severe process and safety bottlenecks. Unsubstituted 1,4-cyclohexadiene boils at 85 °C, restricting high-temperature transfer hydrogenations to pressurized vessels, and critically, it generates stoichiometric benzene—a Class 1 carcinogen—as the aromatization byproduct, triggering strict regulatory and containment protocols. Furthermore, symmetric dienes completely lack the steric desymmetrization required for regioselective Diels-Alder reactions, forcing chemists to rely on statistical mixtures that complicate downstream purification and reduce overall yield [1].

Elimination of Carcinogenic Byproducts in Scale-Up

In transfer hydrogenation workflows, the choice of hydrogen donor dictates the toxicity of the resulting aromatic byproduct. Unsubstituted 1,4-cyclohexadiene generates stoichiometric benzene, which is strictly regulated with an OSHA Permissible Exposure Limit (PEL) of 1 ppm. In contrast, 1-ethyl-4-methylcyclohexa-1,4-diene aromatizes to p-ethyltoluene, a non-carcinogenic solvent with significantly lower regulatory burdens. This substitution eliminates the need for specialized closed-system containment and costly hazardous waste disposal associated with benzene generation [1].

Evidence DimensionAromatization Byproduct Toxicity (OSHA PEL)
Target Compound DataGenerates p-ethyltoluene (Not listed as a known human carcinogen, standard VOC protocols)
Comparator Or Baseline1,4-cyclohexadiene (Generates Benzene, Class 1 Carcinogen, PEL: 1 ppm)
Quantified DifferenceEliminates stoichiometric generation of a Class 1 carcinogen during H-transfer
ConditionsStandard catalytic transfer hydrogenation to complete aromatization

Removing benzene generation is critical for pharmaceutical and industrial scale-up, drastically reducing PPE, containment, and disposal costs.

Extended Thermal Window for Atmospheric Pressure Reactions

High-activation-energy reductions often require temperatures exceeding 120 °C. Unsubstituted 1,4-cyclohexadiene (bp 85 °C) requires pressurized autoclaves to reach these temperatures, increasing equipment costs and operational hazards. 1-ethyl-4-methylcyclohexa-1,4-diene possesses an estimated boiling point of ~162 °C, providing an ~77 °C wider thermal operating window at atmospheric pressure. This allows chemists to perform high-temperature reflux reactions in standard glassware, significantly streamlining the processability of difficult reductions [1].

Evidence DimensionAtmospheric Boiling Point / Maximum Reflux Temperature
Target Compound Data~162 °C
Comparator Or Baseline1,4-cyclohexadiene (85 °C)
Quantified Difference+77 °C higher maximum operating temperature at 1 atm
ConditionsStandard atmospheric pressure (1 atm) open-flask reflux

Enables high-temperature reductions without the need for expensive and hazardous high-pressure reactor systems.

Steric Desymmetrization for Regioselective Cycloadditions

When utilized as a diene in Diels-Alder reactions, the symmetric 1,4-dimethylcyclohexa-1,4-diene yields statistical mixtures of regioisomers when reacted with asymmetric dienophiles. 1-ethyl-4-methylcyclohexa-1,4-diene breaks this symmetry. The differential steric bulk between the ethyl group and the methyl group provides a distinct regiochemical directing effect. This desymmetrization allows for the preferential formation of specific cycloadducts, which is a critical requirement in the total synthesis of complex terpenoid and alkaloid scaffolds where precise stereocenters must be established [1].

Evidence DimensionRegiochemical Control in Asymmetric Cycloadditions
Target Compound DataAsymmetric substitution (ethyl vs methyl) enables regioselective directing effects
Comparator Or Baseline1,4-dimethylcyclohexa-1,4-diene (Symmetric, yields statistical mixtures)
Quantified DifferenceTransition from 1:1 statistical isomer mixtures to directed major/minor regioisomer ratios
ConditionsDiels-Alder cycloaddition with asymmetric dienophiles

Prevents yield loss to unwanted regioisomers and simplifies downstream chromatographic purification in complex syntheses.

Optimized Steric Profile for Catalyst Approach in HAT

While gamma-terpinene (1-isopropyl-4-methylcyclohexa-1,4-diene) is a common high-boiling hydrogen donor, its bulky isopropyl group can sterically hinder the approach of bulky heterogeneous catalysts (like Pd/C) or complex homogeneous transition metal catalysts. 1-ethyl-4-methylcyclohexa-1,4-diene replaces the isopropyl group with a less encumbered ethyl group. This reduction in steric bulk at the 1-position facilitates a closer catalyst-substrate interaction, improving the turnover frequency (TOF) and overall reaction kinetics during hydrogen atom transfer (HAT) processes, especially when reducing sterically congested substrates [1].

Evidence DimensionSteric Hindrance at the 1-Position (A-value proxy)
Target Compound DataEthyl group (less sterically demanding, improved catalyst approach)
Comparator Or Baselinegamma-terpinene (Isopropyl group, highly sterically demanding)
Quantified DifferenceReduced steric shielding of the bis-allylic C-H bonds
ConditionsCatalytic transfer hydrogenation with bulky transition metal catalysts

Accelerates reaction times and lowers required catalyst loadings by improving the physical accessibility of the hydrogen-donating sites.

High-Temperature, Pressure-Free Transfer Hydrogenations

Directly leveraging its ~162 °C boiling point, this compound is the ideal choice for reducing recalcitrant functional groups that require temperatures >100 °C, allowing standard glass reflux setups instead of expensive autoclaves [1].

Benzene-Free Pharmaceutical Intermediate Scale-Up

Because it aromatizes to the non-carcinogenic p-ethyltoluene rather than toxic benzene, it is the preferred hydrogen donor for pilot-plant and industrial-scale syntheses where OSHA compliance and waste disposal costs are primary procurement drivers [1].

Regiocontrolled Natural Product Synthesis

Utilizing its asymmetric ethyl/methyl substitution pattern, it serves as a highly specialized diene building block in Diels-Alder reactions, enabling chemists to establish specific regiochemistry that is impossible with symmetric analogs like 1,4-dimethylcyclohexa-1,4-diene [2].

XLogP3

2.4

Exact Mass

122.109550447 g/mol

Monoisotopic Mass

122.109550447 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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